molecular formula C13H19N3O3 B7857289 tert-Butyl N-methyl-N-{[(pyridin-2-yl)carbamoyl]methyl}carbamate

tert-Butyl N-methyl-N-{[(pyridin-2-yl)carbamoyl]methyl}carbamate

Cat. No.: B7857289
M. Wt: 265.31 g/mol
InChI Key: KUSFKAFGEZBZEH-UHFFFAOYSA-N
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Description

tert-Butyl N-methyl-N-{[(pyridin-2-yl)carbamoyl]methyl}carbamate is a chemical compound with the molecular formula C13H19N3O3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a tert-butyl group, a pyridine ring, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-methyl-N-{[(pyridin-2-yl)carbamoyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a pyridine derivative under controlled conditions. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution and subsequent stirring at low temperatures . The reaction mixture is then brought to room temperature and stirred for an extended period to complete the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-methyl-N-{[(pyridin-2-yl)carbamoyl]methyl}carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.

Scientific Research Applications

tert-Butyl N-methyl-N-{[(pyridin-2-yl)carbamoyl]methyl}carbamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl N-methyl-N-{[(pyridin-2-yl)carbamoyl]methyl}carbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • tert-Butyl N-methyl-N-{[(pyridin-3-yl)carbamoyl]methyl}carbamate
  • tert-Butyl N-methyl-N-{[(pyridin-4-yl)carbamoyl]methyl}carbamate
  • tert-Butyl N-methyl-N-{[(quinolin-2-yl)carbamoyl]methyl}carbamate

Uniqueness

tert-Butyl N-methyl-N-{[(pyridin-2-yl)carbamoyl]methyl}carbamate is unique due to its specific structural features, such as the position of the pyridine ring and the presence of the tert-butyl group. These structural elements contribute to its distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

tert-butyl N-methyl-N-[2-oxo-2-(pyridin-2-ylamino)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-13(2,3)19-12(18)16(4)9-11(17)15-10-7-5-6-8-14-10/h5-8H,9H2,1-4H3,(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSFKAFGEZBZEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(=O)NC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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